molecular formula C12H16ClN3O B1356019 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1071572-37-6

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B1356019
CAS No.: 1071572-37-6
M. Wt: 253.73 g/mol
InChI Key: JQKLVWIDTJOMQK-UHFFFAOYSA-N
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Description

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride is a quinoline derivative characterized by an ethoxy group at position 6, a hydrazino group at position 4, and a methyl group at position 2. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 265.73 g/mol. The ethoxy group enhances solubility in polar solvents compared to halogenated analogs, while the hydrazino moiety provides nucleophilic reactivity, enabling applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(6-ethoxy-2-methylquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-3-16-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKLVWIDTJOMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589141
Record name 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071572-37-6
Record name 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 6-ethoxy-2-methylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and the product is then purified and converted to its hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be utilized in creating derivatives that may have enhanced properties or novel applications.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it demonstrated notable inhibition against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
Pseudomonas aeruginosa10
  • Anticancer Activity: Investigations into the anticancer properties reveal that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast and colon cancer.

Case Study: Anticancer Effects

In vitro studies showed that treatment with this compound led to significant cell cycle arrest at the G1 phase and increased levels of apoptotic markers such as caspase-3 and PARP cleavage. These findings suggest its potential as a therapeutic agent in oncology.

Medicine

Current research is exploring the compound's potential as a therapeutic agent for various diseases. Its mechanisms of action may involve interactions with specific molecular targets and pathways, potentially inhibiting certain enzymes or interfering with cellular processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
6-Ethoxy-4-hydrazino-2-methylquinolineModerateHighKinase inhibition
4-Hydrazino-6-methoxyquinolineLowModerateUnknown
Hydrazine derivativesVariableHighReactive oxygen species generation

This comparison indicates that while all compounds possess some level of biological activity, this compound stands out for its dual antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between 6-ethoxy-4-hydrazino-2-methylquinoline hydrochloride and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
6-Ethoxy-4-hydrazino-2-methylquinoline HCl Ethoxy (6), Hydrazino (4), Methyl (2) C₁₂H₁₆ClN₃O 265.73 Enhanced solubility due to ethoxy group
6-Chloro-4-hydrazino-2-methylquinoline HCl Chloro (6), Hydrazino (4), Methyl (2) C₁₀H₁₁Cl₂N₃ 244.12 Higher lipophilicity; reactive chloro group
6-Bromo-4-hydrazino-2-methylquinoline Bromo (6), Hydrazino (4), Methyl (2) C₁₀H₁₁BrN₃ 253.12 Increased electronegativity; potential bioactivity
4-Hydroxyquinoline-3-carbohydrazide Hydroxy (4), Carbohydrazide (3) C₁₁H₁₀N₄O₂ 230.22 Hydrogen bonding capability; moderate solubility
Key Observations:
  • Ethoxy vs. Halogen Substituents : The ethoxy group in the target compound improves aqueous solubility compared to chloro or bromo analogs, which are more lipophilic and may exhibit stronger membrane penetration but lower bioavailability .
  • Hydrazino vs. Carbohydrazide: The hydrazino group (-NH-NH₂) is more nucleophilic than carbohydrazide (-CONH-NH₂), enabling faster Schiff base formation in drug design .

Stability and Metabolic Considerations

  • Chlorinated Analogs : Chlorine substituents may increase hepatotoxicity risks due to reactive metabolite formation, whereas ethoxy groups are generally safer .

Biological Activity

Introduction

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride (CAS No. 1071572-37-6) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula C12H16ClN3OC_{12}H_{16}ClN_3O and features a quinoline structure that is known for various biological properties. The synthesis typically involves the reaction of 6-ethoxy-2-methylquinoline with hydrazine hydrate, followed by purification to obtain the hydrochloride salt.

PropertyValue
Molecular FormulaC12H16ClN3O
Molecular Weight257.73 g/mol
SolubilitySoluble in ethanol
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
Pseudomonas aeruginosa10

The results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation in various types of cancer, including breast and colon cancer.

Case Study: Anticancer Effects

In vitro studies showed that treatment with this compound resulted in:

  • Cell Cycle Arrest: Significant arrest at the G1 phase.
  • Apoptosis Induction: Increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

These findings highlight its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets, including enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or transcription factors, leading to altered gene expression associated with cell growth and survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Table 3: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
6-Ethoxy-4-hydrazino-2-methylquinoline ModerateHighKinase inhibition
4-Hydrazino-6-methoxyquinoline LowModerateUnknown
Hydrazine derivatives VariableHighReactive oxygen species generation

The comparison shows that while all compounds possess some level of biological activity, this compound stands out for its dual antimicrobial and anticancer properties .

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